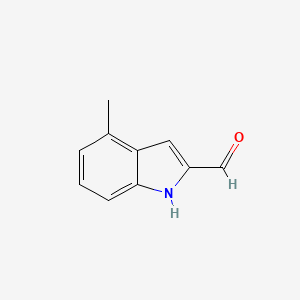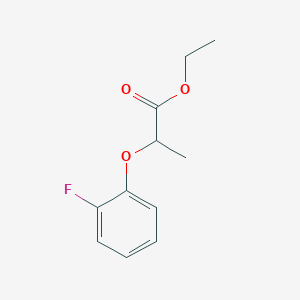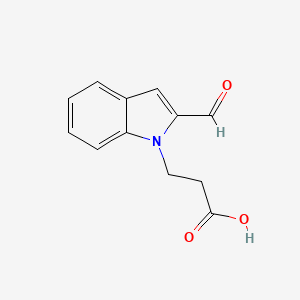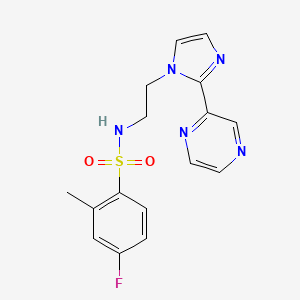
4-Methyl-1H-indole-2-carbaldehyde
Descripción general
Descripción
4-Methyl-1H-indole-2-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It may be used in the synthesis of indole-based melatonin analog hydrazone derivatives .
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular formula of this compound is C10H9NO. Its InChI Code is 1S/C10H9NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-6,11H,1H3 .Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules .Physical And Chemical Properties Analysis
This compound has a molecular weight of 159.19. It is stored in an inert atmosphere at 2-8°C. It is a solid substance .Aplicaciones Científicas De Investigación
Green & Sustainable Synthesis
4-Methyl-1H-indole-2-carbaldehyde is utilized in green and sustainable synthesis methods. For example, in a study on the synthesis of Knoevenagel condensed products, indole-3-carbaledehydes showed remarkable activity as lipoxygenase inhibitors and in antimicrobial and anti-inflammatory applications. These compounds were synthesized using environmentally friendly methods, highlighting the compound's role in sustainable chemistry (Madan, 2020).
Synthesis of Heterocycles
The compound is essential in synthesizing various heterocycles, such as 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, which are prepared from indole derivatives. These syntheses involve complex reactions that yield structurally diverse compounds, indicating the versatility of this compound in organic chemistry (Gribble, Jiang, & Liu, 2002).
Gold-Catalyzed Cycloisomerizations
In the realm of catalysis, this compound is involved in gold-catalyzed cycloisomerization reactions. These reactions efficiently produce 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, demonstrating the compound's significance in advanced synthetic procedures (Kothandaraman, Mothe, Toh, & Chan, 2011).
Organocatalytic Asymmetric Synthesis
This compound plays a role in organocatalytic asymmetric synthesis. It's used to create indole-ortho-quinodimethane intermediates, which are pivotal in synthesizing various carbazole derivatives. This illustrates its application in creating complex molecules with high enantioselectivity (Gu, Zhang, Su, & Deng, 2016).
Antibacterial Activities
The compound has been used in the synthesis of indole-3-carbaldehyde semicarbazone derivatives, which exhibit notable antibacterial activities. This application underscores its potential in developing new antimicrobial agents (Carrasco, Hernández, Chupayo, Álvarez, Oramas-Royo, Spodine, Tamariz-Angeles, Olivera-Gonzales, & Dávalos, 2020).
Anti-Cancer Activity
In cancer research, derivatives of this compound have been synthesized and tested for anti-cancer properties. This highlights the compound's role in developing potential therapeutic agents (Reddy & Reddy, 2020).
Applications in Corrosion Inhibition
The compound has been investigated for its effectiveness as a corrosion inhibitor, particularly in protecting mild steel in acidic environments. This application demonstrates its potential in industrial processes (Ashhari & Sarabi, 2015).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 4-methyl-1h-indole-2-carbaldehyde, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their chemical structure .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place to maintain stability .
Safety and Hazards
Direcciones Futuras
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Propiedades
IUPAC Name |
4-methyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUYNKDWQDSGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide](/img/structure/B2956553.png)

![1-(2-Chlorophenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2956555.png)



![5-ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956561.png)
![8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956564.png)



![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2956572.png)
